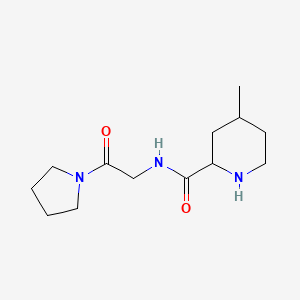
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2-carboxamide, commonly known as MEP, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. MEP belongs to the class of piperidine carboxamide compounds and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of MEP is not fully understood. However, it has been found to modulate the activity of several neurotransmitters such as GABA and glutamate. MEP has also been found to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases.
Biochemical and Physiological Effects:
MEP has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. MEP has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, MEP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
実験室実験の利点と制限
One of the major advantages of MEP is its high purity, which makes it ideal for use in lab experiments. MEP is also stable under normal lab conditions, which makes it easy to handle and store. However, one of the limitations of MEP is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on MEP. One of the areas of interest is the potential use of MEP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the exact mechanism of action of MEP and its potential use in the treatment of other inflammatory diseases. Further studies are also needed to explore the potential use of MEP in combination with other drugs for the treatment of various diseases.
In conclusion, MEP is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. MEP has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. MEP has several advantages for use in lab experiments, including its high purity and stability. Future research on MEP should focus on its potential use in the treatment of neurodegenerative diseases and other inflammatory diseases.
合成法
MEP is synthesized by reacting 4-methylpiperidine-2-carboxylic acid with N-(2-oxo-2-pyrrolidin-1-ylethyl) isobutyramide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields MEP as a white crystalline solid with a purity of over 95%.
科学的研究の応用
MEP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. MEP has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. Additionally, MEP has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-10-4-5-14-11(8-10)13(18)15-9-12(17)16-6-2-3-7-16/h10-11,14H,2-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQQIDYZQCLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)
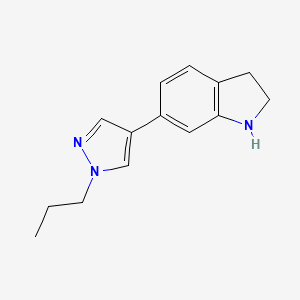
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
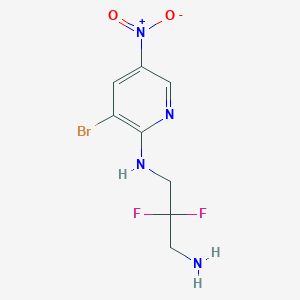

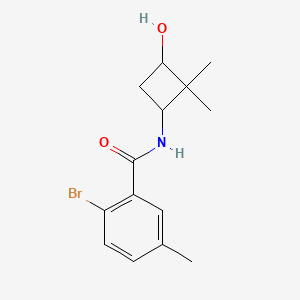
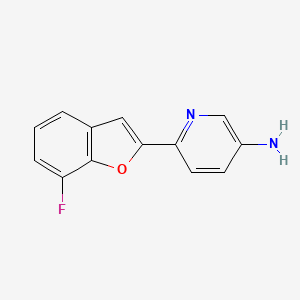
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
